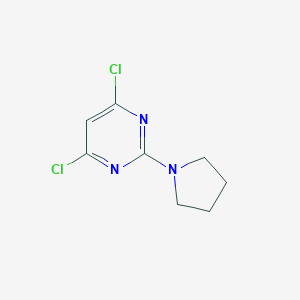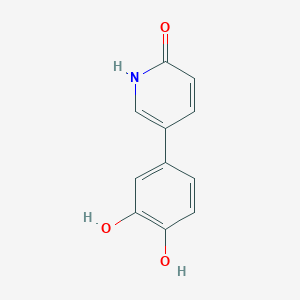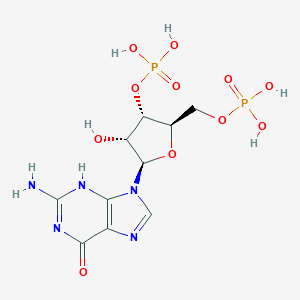
Capromab pendetide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capromab pendetide is a monoclonal antibody that is used in the diagnosis and treatment of prostate cancer. It is a radiolabeled antibody that binds to prostate-specific membrane antigen (PSMA), a protein that is found on the surface of prostate cancer cells.
Mecanismo De Acción
Capromab pendetide binds specifically to Capromab pendetide, a protein that is overexpressed on the surface of prostate cancer cells. Capromab pendetide is a type II transmembrane glycoprotein that is involved in the metabolism of folate and glutamate. Capromab pendetide binds to the extracellular domain of Capromab pendetide and is internalized by the cancer cells. The radiolabeled capromab pendetide emits radiation that damages the DNA of the cancer cells, leading to their death.
Biochemical and Physiological Effects
Capromab pendetide has been shown to have high affinity and specificity for Capromab pendetide, with minimal binding to other tissues. The radiolabeled capromab pendetide is rapidly cleared from the blood and excreted by the kidneys. The radiation emitted by the radiolabeled capromab pendetide has a short range, limiting the damage to surrounding healthy tissue. Capromab pendetide has been shown to be safe and well-tolerated in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Capromab pendetide has several advantages for lab experiments. It is a highly specific and sensitive tool for detecting and monitoring prostate cancer. It can be used to study the expression and function of Capromab pendetide in prostate cancer cells. It can also be used as a targeted therapy to deliver radiation to prostate cancer cells.
However, there are also limitations to the use of capromab pendetide in lab experiments. It is a radiolabeled antibody that requires specialized equipment and facilities for handling and disposal. It is also expensive and time-consuming to synthesize and radiolabel.
Direcciones Futuras
There are several future directions for research on capromab pendetide. One area of research is the development of new radiolabeled antibodies that target other biomarkers in prostate cancer, such as prostate-specific antigen (PSA) or androgen receptor (AR). Another area of research is the optimization of the synthesis and radiolabeling methods for capromab pendetide, to improve its efficiency and reduce its cost. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of capromab pendetide in larger patient populations.
Métodos De Síntesis
Capromab pendetide is synthesized by conjugating a chelator molecule, DTPA, to the monoclonal antibody, 7E11. DTPA is a chelating agent that binds to radioactive isotopes such as indium-111 or iodine-131. The radiolabeled capromab pendetide is then administered to patients, and its uptake by prostate cancer cells is visualized using imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).
Aplicaciones Científicas De Investigación
Capromab pendetide has been extensively studied in preclinical and clinical trials for its diagnostic and therapeutic applications in prostate cancer. In diagnostic imaging, capromab pendetide is used to detect the presence and extent of prostate cancer, as well as to monitor the response to treatment. In therapeutic applications, capromab pendetide is used as a targeted therapy to deliver radiation to prostate cancer cells, while sparing surrounding healthy tissue.
Propiedades
Número CAS |
145464-28-4 |
|---|---|
Nombre del producto |
Capromab pendetide |
Fórmula molecular |
C10H15N5O11P2 |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
XYVNHPYNSPGYLI-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





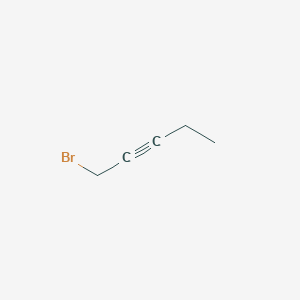
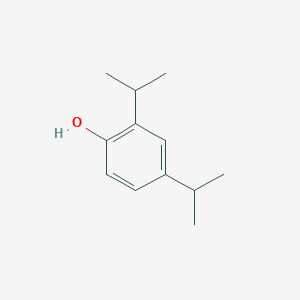
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
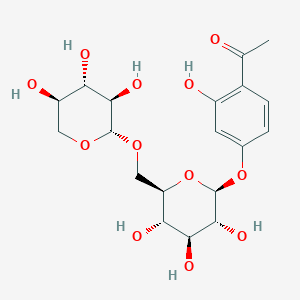
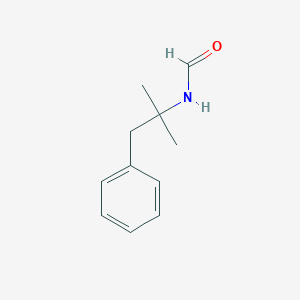
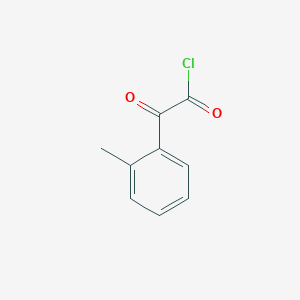
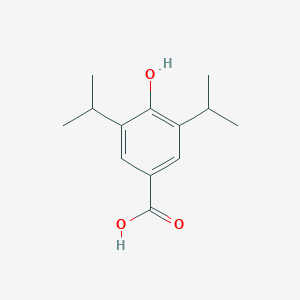


![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
